![molecular formula C13H24N2O2 B13154159 Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate](/img/structure/B13154159.png)
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate
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Overview
Description
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[221]heptan-2-YL]methyl}carbamate is an organic compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including purification and isolation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the bicyclic structure.
N-tert-Butoxycarbonyl-L-phenylalanine: Another compound with a tert-butyl carbamate group but different overall structure.
Uniqueness
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate is unique due to its bicyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Tert-butyl N-{[(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptan-2-YL]methyl}carbamate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article reviews its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tert-butyl group that enhances its lipophilicity and stability, making it suitable for various biological interactions. The bicyclic core derived from the bicyclo[2.2.1]heptane system is known for its unique three-dimensional structure that facilitates interactions with biological targets.
Molecular Formula
- Chemical Formula : C13H21N2O3
- Molecular Weight : 255.31 g/mol
Research indicates that compounds similar to this compound often exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders. The mechanism of action involves interactions with specific molecular targets within biological systems, which may include:
- Receptor Binding : Interaction with neurotransmitter receptors.
- Enzyme Inhibition : Modulation of enzyme activity related to neurodegenerative diseases.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antidepressant Properties : Similar compounds have shown efficacy in models of depression.
- Anti-inflammatory Activity : Modulation of inflammatory pathways in neurological contexts.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of similar bicyclic compounds in a mouse model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta plaque formation and improve cognitive function.
Study 2: Antidepressant Activity
Another study evaluated the antidepressant-like effects of related compounds in rodent models. The findings suggested that these compounds could enhance serotonergic activity, indicating potential as antidepressants.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Tert-butyl (cis-3-amino-1-methylcyclobutyl)carbamate | Structure | Cyclobutane ring enhances stability | Moderate neuroprotective effects |
Tert-butyl (1R,3R,4S)-3-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[ | Structure | Incorporates boron for reactivity | High receptor affinity |
Tert-butyl N-{[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]} | Structure | Contains benzyl group for increased lipophilicity | Significant anti-inflammatory properties |
Synthesis Pathway
The synthesis of this compound typically involves the following steps:
- Formation of Bicyclic Core : Utilizing appropriate precursors to form the bicyclic structure.
- Carbamate Formation : Reaction with isocyanates or carbamates to introduce the carbamate functional group.
- Purification and Characterization : Employing chromatographic techniques to purify the final compound.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2S,3R,4S)-3-amino-2-bicyclo[2.2.1]heptanyl]methyl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-8-4-5-9(6-8)11(10)14/h8-11H,4-7,14H2,1-3H3,(H,15,16)/t8-,9+,10-,11-/m1/s1 |
InChI Key |
SUBACCMTYURKHO-LMLFDSFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@@H]2CC[C@@H](C2)[C@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC(C2)C1N |
Origin of Product |
United States |
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